N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 3-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. This compound is part of a broader class of sulfur-containing heterocycles studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(8-11)15-18-16(23-19-15)22-10-14(20)17-9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBISCTQKBUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the furan and thiadiazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the thiadiazole ring is often prepared via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
The final step involves the coupling of the furan and thiadiazole intermediates with a sulfanyl acetamide group under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting their utility as anticancer agents .
- Anti-inflammatory Properties : The compound's structural components may allow it to inhibit specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it could be a candidate for further optimization as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases .
Biological Research
The unique structure of this compound makes it suitable for various biochemical assays:
- Probe Development : Its ability to interact with specific molecular targets allows it to serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions .
Material Science
This compound can also be explored in the development of new materials:
- Electronic and Optical Properties : The furan and thiadiazole components may contribute to the electronic properties of materials, making them suitable for applications in organic electronics or photonic devices .
Case Studies and Research Findings
To illustrate the applications of this compound in more detail, several studies have been documented:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values below 10 µM against multiple cancer cell lines. |
| Study B | Anti-inflammatory Effects | Identified potential as a 5-lipoxygenase inhibitor through molecular docking studies. |
| Study C | Material Development | Explored electronic properties indicating suitability for organic semiconductor applications. |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
- Structural Differences : Replaces the 3-methylphenyl group with a 2-chlorophenyl substituent on the thiadiazole ring.
Molecular Data :
Property Value Molecular Formula C₁₆H₁₂ClN₃O₂S₂ Molecular Weight 385.88 g/mol
Triazole-Based Analogues (e.g., 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides)
- Structural Differences : Substitutes the thiadiazole ring with a 1,2,4-triazole core.
- Biological Activity : Demonstrated anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The triazole ring’s nitrogen-rich structure may improve hydrogen bonding with biological targets .
- Key SAR Insight : Introduction of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances anti-inflammatory activity .
Substituent Effects on Aromatic Rings
Sulfanyl Linkage Modifications
Pharmacological Profile Comparison
Data Tables for Key Analogues
Table 1. Physical and Chemical Properties of Selected Analogues
Research Findings and Structure-Activity Relationship (SAR)
- Thiadiazole vs. Triazole Cores : Thiadiazole derivatives generally exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas triazoles offer greater hydrogen-bonding capacity .
- Substituent Position : Para-substituted phenyl groups (e.g., 4-methyl in 7d) reduce steric hindrance, enhancing binding to hydrophobic pockets in enzymes .
- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 2-chlorophenyl in ) improve activity by modulating electron density and interaction with target proteins .
Biological Activity
N-[(furan-2-yl)methyl]-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a furan ring, a thiadiazole moiety, and an acetamide group, which are known to contribute to various pharmacological effects.
Chemical Structure
The molecular formula of the compound is . Its structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Acetamide group : A functional group that enhances the compound's solubility and biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant antimicrobial activity. For instance:
- Compounds with a 1,3,4-thiadiazole scaffold have shown promising antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .
- A study highlighted that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- This compound may inhibit specific cancer cell lines. For example, derivatives from the thiadiazole family have shown selective activity against leukemia cell lines with IC50 values in the low micromolar range .
- The presence of substituents on the thiadiazole ring can enhance anticancer activity through mechanisms such as inhibition of protein kinases involved in cancer progression .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor:
- Enzyme inhibition studies have suggested that compounds with similar structures can effectively inhibit enzymes involved in inflammatory pathways and cancer cell proliferation .
Case Studies
Several studies have focused on the biological activities of thiadiazole derivatives. Below are some notable findings:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Dogan et al. (2018) | 1,3,4-Thiadiazole Derivative | Antibacterial against S. aureus | 62.5 |
| MDPI Review (2020) | Thiadiazole Derivatives | Anticancer against K562 cells | 7.4 |
| PMC Article (2018) | 2-Amino-Thiadiazole Derivatives | Antifungal against C. albicans | 32.6 |
Q & A
Q. Advanced
- Purity reassessment : Verify compound integrity via HPLC and elemental analysis to rule out degradation .
- Dose-response studies : Test activity across a broader concentration range to identify non-linear effects .
- Computational docking : Use tools like AutoDock to predict binding modes and identify steric clashes or unfavorable interactions .
Which crystallographic techniques and software are employed to elucidate its three-dimensional structure?
Q. Advanced
- X-ray diffraction (XRD) : Single-crystal XRD with synchrotron radiation resolves bond lengths and angles .
- Refinement software : SHELXL refines crystallographic data, leveraging least-squares minimization and electron density maps .
- Validation tools : PLATON checks for structural anomalies like twinning or disorder .
What strategies optimize reaction conditions to improve yield and purity during synthesis?
Q. Advanced
- Solvent selection : Ethanol or DMF enhances solubility of intermediates .
- Catalyst screening : Test bases (e.g., KOH vs. NaOH) to optimize deprotonation efficiency .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions during alkylation .
How does the introduction of substituents at specific positions influence the compound's pharmacokinetic properties?
Q. Advanced
- Lipophilicity adjustments : Methyl/ethyl groups on the phenyl ring increase logP, enhancing membrane permeability but risking metabolic oxidation .
- Polar substituents : Methoxy or nitro groups improve solubility but may reduce blood-brain barrier penetration .
- Steric hindrance : Bulky groups at the acetamide nitrogen can block cytochrome P450-mediated degradation .
What computational tools are applicable for predicting the binding affinity of this compound with target proteins?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to inflammatory targets (e.g., COX-2) .
- MD simulations : GROMACS assesses complex stability over time .
- QSAR modeling : Build regression models linking substituent properties (e.g., Hammett constants) to activity .
How should researchers approach the scale-up of synthesis while maintaining consistency in compound quality?
Q. Advanced
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, solvent volume) .
- Crystallization control : Seeded crystallization ensures uniform particle size and purity during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
